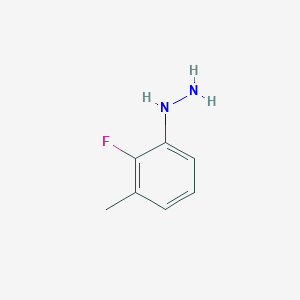

(2-Fluoro-3-methylphenyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

(2-fluoro-3-methylphenyl)hydrazine |

InChI |

InChI=1S/C7H9FN2/c1-5-3-2-4-6(10-9)7(5)8/h2-4,10H,9H2,1H3 |

InChI Key |

GYHMKJMKSFLHOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3 Methylphenyl Hydrazine

Established Synthetic Routes to (2-Fluoro-3-methylphenyl)hydrazine

Traditional methods for synthesizing substituted phenylhydrazines like this compound are well-documented in organic chemistry literature. These routes typically begin with a substituted aniline, which itself is often prepared from a corresponding nitroaromatic compound.

The foundational step in this synthetic sequence is the preparation of the key intermediate, 2-fluoro-3-methylaniline (B167782). This is most commonly achieved through the reduction of a nitroaromatic precursor, 2-fluoro-1-methyl-3-nitrobenzene.

The synthesis begins with the nitration of 2-fluorotoluene. The directing effects of the fluorine and methyl groups on the aromatic ring guide the incoming nitro group to the desired position. Following the synthesis of 2-fluoro-1-methyl-3-nitrobenzene nih.gov, a reduction reaction is performed to convert the nitro group (-NO2) into an amino group (-NH2). Common reducing agents for this transformation include metals like iron, tin, or zinc in an acidic medium, or catalytic hydrogenation.

Once 2-fluoro-3-methylaniline sigmaaldrich.comnih.gov is obtained, the subsequent hydrazination step involves two main stages:

Diazotization : The arylamine (2-fluoro-3-methylaniline) is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO2) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt (2-fluoro-3-methylbenzenediazonium chloride). google.com

Reduction : The isolated or in-situ generated diazonium salt is then reduced to form the corresponding phenylhydrazine (B124118). A classic reagent for this reduction is stannous chloride (SnCl2) in concentrated hydrochloric acid. google.com The reaction mixture is typically processed to precipitate the phenylhydrazine as a hydrochloride salt, which can be neutralized to yield the free base.

This widely used method is a cornerstone of phenylhydrazine synthesis and follows the diazotization step mentioned previously. chemicalbook.com After the formation of the 2-fluoro-3-methylbenzenediazonium salt from 2-fluoro-3-methylaniline, a different reduction strategy can be employed using sulfite (B76179) reagents. orgsyn.org

In this approach, the cold diazonium salt solution is added to a solution of sodium sulfite (Na2SO3). orgsyn.org This forms a diazobenzenesulfonate intermediate. The mixture is then subjected to reduction, which can be achieved by adding a reducing agent like zinc dust or by heating in an acidic solution. google.comorgsyn.org The final step involves acid hydrolysis to cleave the sulfonate group and liberate the phenylhydrazine, which is typically isolated as its hydrochloride salt. google.comorgsyn.org This method, while effective, often requires careful control of reaction conditions and can generate significant waste. google.com

Table 1: Comparison of Classical Reduction Methods for Diazonium Salts

| Method | Reducing Agent | Intermediate | Advantages | Disadvantages |

| Stannous Chloride Reduction | Stannous chloride (SnCl2) | Diazonium salt | High reliability | Use of a toxic and expensive heavy metal reagent; generates significant acidic waste. google.com |

| Sulfite Reduction | Sodium sulfite (Na2SO3) | Diazobenzenesulfonate | Avoids heavy metal reagents | Can be lengthy and may require additional reduction steps (e.g., with zinc dust). orgsyn.org |

Advanced Synthetic Strategies for Substituted Phenylhydrazines

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods that can be applied to the synthesis of this compound.

Research into the regioselective functionalization of complex molecules shows that factors like steric hindrance and electronic properties, influenced by substituents, can be exploited. nih.gov For instance, the choice of nitrating agent and reaction conditions can significantly influence the isomer distribution. Advanced computational models can predict the most likely sites for electrophilic substitution, aiding in the rational design of synthetic routes to maximize the yield of the desired 3-nitro isomer. nih.gov

The classical reduction of diazonium salts using stoichiometric reducing agents like stannous chloride is being replaced by more efficient catalytic methods. google.com Catalytic hydrogenation stands out as a superior alternative for the reduction of the diazonium salt intermediate. google.com

In this approach, the 2-fluoro-3-methylbenzenediazonium salt is reduced under a hydrogen atmosphere using a heterogeneous catalyst. google.com

Common catalysts for this reaction include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel

This catalytic method is often cleaner, providing higher yields and simpler product isolation compared to older techniques. google.com The catalyst can be filtered off, and the product can be easily separated from the reaction medium. Furthermore, the use of formic acid or its salts as a hydrogen source in catalytic transfer hydrogenation presents another modern alternative to using pressurized hydrogen gas. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of phenylhydrazines, aiming to reduce environmental impact and improve safety. researcher.liferesearchgate.net

Key green strategies applicable to the synthesis of this compound include:

Catalytic Reduction: The shift from stannous chloride to catalytic hydrogenation using Pd/C not only improves efficiency but also aligns with green chemistry principles by replacing a toxic, heavy-metal reagent with a recyclable catalyst. google.comgoogle.com

Alternative Solvents: Efforts are being made to replace traditional organic solvents with greener alternatives like water or ethanol (B145695) where possible, reducing volatile organic compound (VOC) emissions. google.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the general principles of microwave chemistry can be applied to the known synthetic pathways for phenylhydrazines.

The key transformation in synthesizing this compound is the reduction of the corresponding diazonium salt, which is derived from 2-Fluoro-3-methylaniline. Microwave irradiation can potentially enhance the efficiency of this reduction step. For instance, in related syntheses of heterocyclic compounds, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes. nih.gov

A plausible microwave-assisted approach would involve the initial formation of the diazonium salt of 2-Fluoro-3-methylaniline under standard conditions. The subsequent reduction of this salt using a suitable reducing agent could then be carried out in a microwave reactor. This would likely involve dissolving the diazonium salt in an appropriate solvent that absorbs microwave radiation efficiently and adding the reducing agent. The reaction mixture would then be subjected to microwave irradiation at a controlled temperature and power for a short duration.

Table 1: Hypothetical Parameters for Microwave-Assisted Synthesis

| Parameter | Value |

| Starting Material | (2-Fluoro-3-methylphenyl)diazonium salt |

| Reducing Agent | Sodium sulfite or Stannous chloride |

| Solvent | Ethanol or Water |

| Microwave Power | 100-300 W |

| Temperature | 80-120 °C |

| Reaction Time | 5-15 minutes |

It is important to note that these parameters are hypothetical and would require experimental optimization. The benefits of such a method would include a significant reduction in reaction time and potentially improved yields due to the rapid and uniform heating provided by microwave energy.

Solvent-Free and Aqueous Medium Reactions

The development of synthetic methods that utilize water as a solvent or are conducted under solvent-free conditions is a key area of green chemistry. These approaches aim to reduce the environmental impact associated with the use of volatile organic solvents.

The synthesis of phenylhydrazines can be adapted to be more environmentally friendly. The reduction of diazonium salts, a critical step in the synthesis of this compound, is often carried out in aqueous solutions. google.comorgsyn.org The use of reducing agents like sodium sulfite in water is a well-established method. orgsyn.orgthieme-connect.de

A typical procedure involves the diazotization of 2-Fluoro-3-methylaniline in an aqueous acidic solution, followed by the addition of an aqueous solution of a reducing agent. The reaction can be performed at low temperatures initially and then warmed to complete the reduction. google.com This method avoids the use of organic solvents for the reaction itself, although they may be used for extraction of the final product.

Table 2: Typical Conditions for Aqueous Reduction of Diazonium Salts

| Parameter | Condition | Reference |

| Starting Material | (2-Fluoro-3-methylphenyl)diazonium salt | thieme-connect.de |

| Reducing Agent | Sodium sulfite in water | orgsyn.orgthieme-connect.de |

| Solvent | Water | google.comorgsyn.org |

| Temperature | 0-5 °C initially, then warmed to 60-70 °C | orgsyn.org |

| pH | Controlled with base | google.com |

Furthermore, research into solvent-free reactions has shown promise for various organic transformations. While a completely solvent-free synthesis of this compound from the solid diazonium salt might be challenging due to the nature of the reactants, it represents an area for future investigation. The development of such a method would offer significant environmental advantages by eliminating solvent use entirely.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Methylphenyl Hydrazine

Influence of Fluorine and Methyl Substituents on Hydrazine (B178648) Reactivity

The interplay of electronic and steric factors introduced by the fluoro and methyl groups on the phenyl ring is crucial in determining the chemical reactivity of (2-Fluoro-3-methylphenyl)hydrazine. These substituents modify the electron density and the steric environment around the hydrazine group, thereby influencing its interaction with electrophiles and its participation in various reaction pathways.

The nucleophilicity and basicity of the hydrazine group in this compound are significantly influenced by the electronic effects of the aromatic substituents. The fluorine atom at the ortho-position is a key modulator of these properties. Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density on the aromatic ring and, by extension, on the nitrogen atom (Nα) attached to it. Consequently, the availability of the lone pair of electrons on Nα for donation to a proton (basicity) or an electrophile (nucleophilicity) is reduced.

These combined effects result in a lower basicity and nucleophilicity of this compound compared to phenylhydrazine (B124118) itself. The reduced electron density on the hydrazine moiety makes it a weaker base and a less potent nucleophile. imist.ma

Table 1: Summary of Electronic Effects and Their Influence on Reactivity

| Substituent | Position | Inductive Effect (-I/+I) | Mesomeric Effect (+M/-M) | Overall Effect on Hydrazine |

| Fluorine | Ortho | Strong -I | Weak +M | Decreases Nucleophilicity & Basicity |

| Methyl | Meta | Weak +I | Hyperconjugation | Slightly Increases Nucleophilicity & Basicity |

Steric hindrance plays a significant role in the reaction pathways of this compound. The methyl group, being in the ortho position relative to the hydrazine moiety, creates steric bulk around the Nα nitrogen atom. This steric crowding can impede the approach of bulky reagents to this nitrogen atom. nih.gov

Reaction Mechanisms in Heterocyclic Annulations

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its substituted phenyl ring allows for the creation of specifically functionalized heterocyclic systems, which are of great interest in medicinal chemistry and materials science.

The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgchem-station.com The reaction with this compound proceeds through a well-established mechanism.

Mechanism:

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with an aldehyde or ketone (e.g., acetone) to form the corresponding (2-fluoro-3-methylphenyl)hydrazone.

Tautomerization: The hydrazone then tautomerizes to its enamine isomer ('ene-hydrazine').

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Following protonation of the enamine nitrogen, the key step of the reaction occurs: a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (related to the Claisen rearrangement) to form a di-imine intermediate. wikipedia.org

Cyclization and Aromatization: The di-imine undergoes intramolecular cyclization to form a five-membered ring. Subsequent elimination of ammonia (B1221849) under the acidic conditions leads to the formation of the aromatic indole ring. mdpi.com

With this compound, the cyclization step can theoretically proceed in two directions. However, the cyclization typically occurs at the unsubstituted position (C6 of the phenylhydrazine) due to the steric hindrance imposed by the ortho-methyl group. This would lead to the formation of a 7-fluoro-6-methylindole derivative.

Table 2: Fischer Indole Synthesis with this compound

| Reactant 1 | Reactant 2 (Ketone) | Catalyst | Expected Product |

| This compound | Acetone (B3395972) | H+, Heat | 7-Fluoro-2,6-dimethyl-1H-indole |

| This compound | Cyclohexanone | H+, Heat | 10-Fluoro-9-methyl-1,2,3,4-tetrahydrocarbazole |

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and efficient method for their synthesis is the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov

Mechanism: When this compound is reacted with a 1,3-dicarbonyl compound, such as acetylacetone, the reaction proceeds via a two-step condensation-cyclization sequence.

Initial Condensation: One of the hydrazine nitrogens (typically the more nucleophilic terminal NH2 group) attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

Cyclization and Dehydration: The remaining nitrogen atom then attacks the second carbonyl group in an intramolecular fashion. The resulting five-membered ring intermediate subsequently eliminates a molecule of water to form the stable aromatic pyrazole (B372694) ring. researchgate.netorientjchem.org

The regioselectivity of the final pyrazole product depends on which carbonyl group is attacked first and which nitrogen atom of the hydrazine participates in the initial step.

Table 3: Pyrazole Synthesis with this compound

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Expected Product |

| This compound | Acetylacetone | 1-(2-Fluoro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl acetoacetate | 1-(2-Fluoro-3-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

This compound can also serve as a building block for other important heterocyclic systems like triazoles and benzimidazoles.

Triazole Synthesis: 1,2,3-Triazoles can be synthesized through various methods, including the Huisgen azide-alkyne cycloaddition. nih.gov However, a common route involving hydrazines is the Boulton–Katritzky rearrangement. beilstein-journals.org Another approach involves the reaction of hydrazines with specific precursors. For instance, reacting this compound with a compound containing a dinitrile or a cyano-group adjacent to an activated double bond can lead to the formation of aminotriazoles after cyclization. A multi-component reaction involving a trifluoroacetimidoyl chloride, hydrazine, and a formyl source can also yield triazoles. nih.gov

Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.gov However, synthetic routes starting from phenylhydrazines are also known. One such method involves the reaction of a phenylhydrazine with a 2-halomethyl benzimidazole, where the hydrazine displaces the halide to form a substituted benzimidazole derivative. ijpsr.com Another pathway could involve the reaction of this compound with a cyanogen (B1215507) bromide to form a hydrazino-carboximidamide, which can then be cyclized with a suitable partner to construct the benzimidazole ring system. mdpi.comnih.govresearchgate.net

Oxidative and Reductive Transformations of the Hydrazine Moiety

The hydrazine group (-NHNH2) is susceptible to both oxidation and reduction, leading to a range of important chemical entities.

The oxidation of substituted hydrazines provides a direct route to the synthesis of azo compounds (Ar-N=N-Ar'). While specific studies on the oxidation of this compound are not extensively documented in publicly available research, the general transformation is a well-established process in organic chemistry. A variety of oxidizing agents can be employed for this purpose.

The reaction mechanism typically involves the removal of two hydrogen atoms from the hydrazine moiety, leading to the formation of a nitrogen-nitrogen double bond. For instance, the oxidation can proceed through the formation of a diimide intermediate (HN=NH), which can be further oxidized or can disproportionate. The specific pathway is dependent on the oxidant and reaction conditions.

Table 1: Potential Oxidizing Agents for the Conversion of this compound to the Corresponding Azo Compound

| Oxidizing Agent | General Reaction Conditions | Product |

| Selectfluor® | Mild conditions, often in an organic solvent. | 1,2-bis(2-fluoro-3-methylphenyl)diazene |

| Hydrogen Peroxide (H₂O₂) | Often catalyzed by metal ions. | 1,2-bis(2-fluoro-3-methylphenyl)diazene |

| Potassium Permanganate (KMnO₄) | Strong oxidizing conditions. | 1,2-bis(2-fluoro-3-methylphenyl)diazene |

| Copper(II) salts | Aerobic conditions, often in water with a suitable ligand. | 1,2-bis(2-fluoro-3-methylphenyl)diazene |

The resulting azo compound, 1,2-bis(2-fluoro-3-methylphenyl)diazene, would be a symmetrically substituted azoarene. The fluoro and methyl groups on the aromatic rings would influence the electronic properties and the steric environment around the azo linkage.

The reductive cleavage of the N-N bond in hydrazines is a common method for the preparation of primary amines. For this compound, this transformation would yield (2-Fluoro-3-methylphenyl)amine. A variety of reducing agents and catalytic systems can accomplish this.

One effective method for the reduction of hydrazines to amines involves the use of titanium(III) trichloride (B1173362) in an aqueous solution. rsc.orgresearchgate.net This method is notable for its compatibility with various functional groups. researchgate.net Catalytic hydrogenation is another widely used technique, employing catalysts such as Raney nickel or palladium on carbon. researchgate.net

Table 2: Potential Methods for the Reduction of this compound

| Reducing System | General Reaction Conditions | Product |

| Titanium(III) chloride (TiCl₃) | Aqueous solution, broad pH range. researchgate.net | (2-Fluoro-3-methylphenyl)amine |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized hydrogen gas, various solvents. | (2-Fluoro-3-methylphenyl)amine |

| Zinc in acid (e.g., Zn/HCl) | Acidic conditions. researchgate.net | (2-Fluoro-3-methylphenyl)amine |

| Samarium(II) iodide (SmI₂) | Anhydrous solvent, often THF. researchgate.net | (2-Fluoro-3-methylphenyl)amine |

The product of this reduction, (2-Fluoro-3-methylphenyl)amine, is a valuable synthetic intermediate in its own right, serving as a precursor for a wide range of pharmaceuticals and other fine chemicals.

Nucleophilic Substitution Reactions Involving this compound

The hydrazine moiety of this compound possesses nucleophilic character due to the lone pairs of electrons on the nitrogen atoms. This allows it to participate in various nucleophilic substitution and addition reactions. A classic and highly significant reaction of phenylhydrazines is the Fischer indole synthesis.

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst to form an indole. wikipedia.orgbyjus.com The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to generate the indole ring system. wikipedia.orgbyjus.com

In the context of this compound, its reaction with a generic ketone, such as acetone, under acidic conditions would be expected to yield a substituted indole. The fluorine and methyl groups on the phenyl ring can influence the regioselectivity of the cyclization step.

Mechanism of the Fischer Indole Synthesis with this compound and Acetone:

Hydrazone Formation: this compound reacts with acetone to form the corresponding (2-Fluoro-3-methylphenyl)hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.

Aromatization and Cyclization: The intermediate rearomatizes, and the terminal amino group attacks the imine carbon to form a five-membered ring.

Elimination: Elimination of ammonia leads to the formation of the final indole product.

The expected product from the reaction with acetone would be 7-fluoro-6,2-dimethyl-1H-indole. The positions of the substituents on the resulting indole are determined by the initial substitution pattern of the phenylhydrazine and the structure of the carbonyl compound.

The nucleophilicity of the hydrazine can also be harnessed in other substitution reactions, for example, at acyl carbons or in SNAr (nucleophilic aromatic substitution) reactions with highly activated aromatic systems. ccsenet.org The presence of the electron-withdrawing fluorine atom on the phenyl ring of this compound would slightly decrease the nucleophilicity of the hydrazine compared to an unsubstituted phenylhydrazine, but it would still be expected to be a competent nucleophile in many reactions.

Spectroscopic Characterization in Research of 2 Fluoro 3 Methylphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

In the ¹H NMR spectrum of (2-Fluoro-3-methylphenyl)hydrazine, distinct signals are expected for the aromatic protons, the methyl protons, and the hydrazine (B178648) protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine and methyl substituents on the phenyl ring.

The aromatic region would likely display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom. The protons on the phenyl ring are expected to resonate in the range of δ 6.5-7.5 ppm. The proton ortho to the fluorine atom would be split by the fluorine, exhibiting a doublet of doublets. The other aromatic protons would also show coupling to each other and potentially long-range coupling to the fluorine atom.

The methyl group protons (-CH₃) would appear as a singlet, typically in the region of δ 2.0-2.5 ppm. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atoms. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but are generally expected in the δ 3.5-5.0 ppm range for the -NH₂ protons and potentially further downfield for the -NH- proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | m | - |

| Methyl (-CH₃) | 2.0 - 2.5 | s | - |

| Hydrazine (-NH-NH₂) | 3.5 - 5.0 | br s | - |

Note: Predicted values are based on data from analogous compounds. s = singlet, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the phenyl ring of this compound are influenced by the fluorine and methyl substituents. The carbon atom directly bonded to the fluorine atom (C-F) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF) and will resonate at a significantly downfield-shifted value, typically in the range of δ 150-165 ppm. The other aromatic carbons will appear in the range of δ 110-140 ppm, with their specific shifts and C-F coupling constants (nJCF) being diagnostic of their position relative to the fluorine atom. mdpi.com The carbon of the methyl group is expected to resonate at approximately δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (nJCF, Hz) |

| C-F | 150 - 165 | ¹JCF ≈ 240-260 |

| C-N | 135 - 150 | - |

| Aromatic C-H | 110 - 130 | nJCF ≈ 5-25 |

| Aromatic C-CH₃ | 120 - 140 | nJCF ≈ 5-20 |

| Methyl (-CH₃) | 15 - 25 | - |

Note: Predicted values are based on data from analogous compounds.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. nih.gov The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aryl fluorides. The ¹⁹F NMR spectrum will show a single resonance, and its multiplicity will be determined by the coupling to the neighboring aromatic protons. This signal is anticipated to appear as a multiplet due to these couplings. The specific chemical shift can provide insights into the electronic environment of the fluorine atom. nih.govscholaris.ca

For unambiguous assignment of the proton and carbon signals, especially in complex derivatives of this compound, two-dimensional (2D) NMR techniques are invaluable. nih.gov Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic spin system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), respectively. These correlations are crucial for confirming the substitution pattern on the aromatic ring and for the complete structural elucidation of more complex derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

The N-H stretching vibrations of the hydrazine group typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (hydrazine) | 3200 - 3400 | Medium to Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (methyl) | 2850 - 2960 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1300 | Strong |

Note: Predicted values are based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.16 g/mol ). nih.gov

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for phenylhydrazines is the cleavage of the N-N bond, leading to the formation of a (2-fluoro-3-methylphenyl) radical and a hydrazyl radical, or a (2-fluoro-3-methylphenyl) cation. Another likely fragmentation pathway involves the loss of the methyl group. The presence of the fluorine atom would also influence the fragmentation, and fragments containing fluorine would be indicative of its presence in the molecule. Analysis of the isotopic pattern of the molecular ion and its fragments can further confirm the elemental composition.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Possible Origin |

| [C₇H₉FN₂]⁺ | 140 | Molecular Ion |

| [C₇H₈FN]⁺ | 125 | Loss of NH |

| [C₆H₆F]⁺ | 95 | Loss of CH₃N₂ |

| [C₇H₆FN₂]⁺ | 137 | Loss of H from methyl group |

Note: Predicted values based on general fragmentation principles.

Computational Chemistry and Theoretical Studies on 2 Fluoro 3 Methylphenyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Conformational Analysis and Stability Studies

The hydrazine (B178648) and methyl groups attached to the phenyl ring can rotate, leading to different spatial arrangements or conformations. Conformational analysis would involve systematically rotating the key dihedral angles (e.g., the C-C-N-N angle) and calculating the potential energy of each resulting conformer. This process, typically done using DFT or other quantum mechanical methods, helps to identify the most stable (lowest energy) conformation of the molecule. The results would reveal the preferred orientation of the hydrazine group relative to the fluoro and methyl substituents, which is governed by a balance of steric hindrance and electronic interactions.

Reaction Pathway Modeling and Transition State Determination

(2-Fluoro-3-methylphenyl)hydrazine is a key starting material for the Fischer indole (B1671886) synthesis, a reaction that produces substituted indoles from phenylhydrazines and a ketone or aldehyde. wikipedia.orgnumberanalytics.comnumberanalytics.comtestbook.com Computational modeling could be used to elucidate the detailed mechanism of this reaction. The process would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (this compound and a carbonyl compound) and the final indole product.

Transition State Searching: Identifying the high-energy transition state structures that connect the reactants, intermediates, and products along the reaction coordinate. Key steps in the Fischer indole synthesis that could be modeled include the formation of the hydrazone, tautomerization to an enamine, a nih.govnih.gov-sigmatropic rearrangement, and the final cyclization and elimination of ammonia (B1221849). wikipedia.orgnumberanalytics.com

Energy Profile: Constructing a reaction energy profile that maps the energy changes throughout the reaction, allowing for the determination of activation barriers and reaction thermodynamics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which is invaluable for structure verification. Ab initio and DFT-based techniques are commonly used to calculate NMR chemical shifts. nih.gov For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. manchester.ac.uk These theoretical values, when referenced against a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C), provide predicted chemical shifts. researchgate.netrsc.org Such predictions are particularly useful for assigning specific peaks in an experimental spectrum to the correct atoms in the molecule and for understanding how the electronic environment, influenced by the fluorine and methyl groups, affects the chemical shifts of nearby nuclei. nih.gov

Derivatization Strategies and Analogue Development

Design Principles for Novel (2-Fluoro-3-methylphenyl)hydrazine Analogs

The design of new analogues based on the this compound scaffold is guided by principles of medicinal chemistry aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The hydrazine (B178648) group is a key pharmacophore that can be readily converted into various functional groups, most notably hydrazones, which are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties nih.govminarjournal.com.

Key design principles include:

Structure-Activity Relationship (SAR) Studies: The primary goal is to establish relationships between the chemical structure of the analogues and their biological activity. For instance, in designing enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors, modifications are made to enhance the molecule's affinity and selectivity for the enzyme's active site nih.gov. The fluorine and methyl groups on the phenyl ring of the parent hydrazine already influence its electronic properties and lipophilicity, which can be further modulated.

Bioisosteric Replacement: This principle involves substituting certain functional groups with others that have similar physical or chemical properties to improve the molecule's biological response. For example, the phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions with a biological target.

Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. This can lead to higher binding affinity and selectivity for a target receptor or enzyme by reducing the entropic penalty upon binding.

By applying these principles, chemists can rationally design libraries of this compound derivatives with a higher probability of desired biological effects.

Synthesis of Hydrazone Derivatives from this compound

Hydrazones are one of the most important classes of derivatives accessible from hydrazines. They are characterized by the R₁R₂C=NNHR₃ structural feature and are synthesized through a straightforward condensation reaction.

The most common method for synthesizing hydrazones is the acid-catalyzed condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone) researchgate.netlibretexts.org. The reaction involves the nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the corresponding hydrazone. The reaction is typically performed in a protic solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid or sulfuric acid) to facilitate the dehydration step researchgate.netyoutube.com.

General Reaction Scheme:

(This is a placeholder for a chemical reaction image. In this reaction, this compound reacts with a generic aldehyde or ketone (R₁C(=O)R₂) in the presence of an acid catalyst to form the corresponding (2-Fluoro-3-methylphenyl)hydrazone and water.)

(This is a placeholder for a chemical reaction image. In this reaction, this compound reacts with a generic aldehyde or ketone (R₁C(=O)R₂) in the presence of an acid catalyst to form the corresponding (2-Fluoro-3-methylphenyl)hydrazone and water.)

This method is high-yielding, simple to perform, and applicable to a wide range of carbonyl compounds researchgate.net.

The versatility of the condensation reaction allows for significant structural diversification of the resulting hydrazone scaffold. By varying the aldehyde or ketone reactant, a vast library of analogues can be generated, each with unique steric and electronic properties. This diversification is crucial for exploring the structure-activity relationships of the target molecules nih.govnih.gov.

For example, using aromatic aldehydes introduces additional aryl groups, which can participate in π-stacking or hydrophobic interactions with biological targets. The use of heterocyclic aldehydes can introduce functionalities capable of hydrogen bonding, potentially improving binding affinity and solubility.

Table 1: Examples of Carbonyl Compounds for Hydrazone Diversification

Development of Hydrazide and Other Nitrogen-Containing Derivatives

Beyond hydrazones, the this compound scaffold can be elaborated into other important nitrogen-containing derivatives, such as hydrazides and pyrazoles.

Hydrazides: Hydrazides are compounds containing the -C(=O)NHNH- functional group. They are valuable intermediates and possess biological activities in their own right hygeiajournal.com. While this compound itself is not a hydrazide, it can be used to synthesize related hydrazide structures. For instance, a carboxylic acid featuring the 2-fluoro-3-methylphenyl moiety could be converted to its corresponding ester, which can then undergo hydrazinolysis (reaction with hydrazine hydrate) to form a hydrazide . More relevantly, this compound can react with acyl chlorides or anhydrides to form 1-acyl-2-(2-fluoro-3-methylphenyl)hydrazines. These hydrazides can then be condensed with carbonyl compounds to form N-acylhydrazones, which are another important class of bioactive molecules nih.gov.

Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are common motifs in pharmaceuticals. A standard synthetic route to pyrazoles involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent ekb.eg. Therefore, this compound can be reacted with various 1,3-diketones or α,β-unsaturated ketones to construct substituted N-(2-fluoro-3-methylphenyl)pyrazoles.

Introduction of Additional Functionalities onto the Phenyl Ring

Further diversification of analogues can be achieved by introducing additional functional groups onto the phenyl ring of this compound. This allows for the modulation of the molecule's electronic landscape, steric profile, and potential for secondary binding interactions.

Strategies for this functionalization can be applied either to the hydrazine molecule itself or, more commonly, to a precursor molecule before the introduction of the hydrazine group.

Electrophilic Aromatic Substitution: Starting from a precursor like 2-fluoro-3-methylaniline (B167782), electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation) can be employed. The directing effects of the existing fluorine, methyl, and amino groups would need to be carefully considered to control the regioselectivity of the substitution. The resulting functionalized aniline can then be converted to the corresponding hydrazine via diazotization followed by reduction.

Directed Ortho-Metalation (DoM): For more specific functionalization, DoM strategies could be explored. Although challenging on the hydrazine itself due to the presence of acidic N-H protons, a protected derivative or a suitable precursor could be used. Deprotonation directed by one of the existing substituents, followed by quenching with an electrophile, can install a new functional group at a specific position researchgate.net.

Cross-Coupling Reactions: If a halogenated precursor (e.g., an iodo- or bromo-substituted 2-fluoro-3-methylaniline) is used, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions can be employed to introduce a wide variety of carbon-based substituents (alkyl, aryl, vinyl, alkynyl groups) onto the phenyl ring.

These advanced synthetic methods provide powerful tools for creating highly functionalized and structurally complex analogues of this compound for various chemical and pharmaceutical applications.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Utility in the Construction of Diverse Heterocyclic Frameworks

The presence of the hydrazine (B178648) functional group makes (2-Fluoro-3-methylphenyl)hydrazine a key building block for numerous nitrogen-containing heterocycles. It acts as a potent binucleophile, enabling its participation in a variety of cyclization and condensation reactions.

The most prominent application of this compound is in the Fischer indole (B1671886) synthesis, a robust and widely used method for constructing the indole nucleus. wikipedia.org Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone. wikipedia.orgalfa-chemistry.com

When this compound is used, it reacts with a carbonyl compound to form an intermediate phenylhydrazone. This hydrazone then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), to yield a substituted indole. wikipedia.org The fluorine and methyl groups on the starting hydrazine are retained on the benzene ring portion of the resulting indole, leading specifically to 7-fluoro-4-methyl-indole derivatives. These fluorinated indoles are of significant interest in medicinal chemistry and materials science. The reaction can be performed as a one-pot synthesis, where the arylhydrazine and the carbonyl compound are heated in the presence of an acid catalyst without isolating the hydrazone intermediate. ijarsct.co.in Various Brønsted and Lewis acids, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride (BF₃), can be employed to catalyze the reaction. wikipedia.orgtestbook.com

The versatility of the Fischer indole synthesis allows for the creation of a wide range of substituted indoles by simply varying the ketone or aldehyde partner.

| Carbonyl Reactant | Resulting Indole Product Core Structure | Notes |

|---|---|---|

| Acetone (B3395972) | 2,7-Difluoro-4-methyl-indole | Reaction with a simple ketone leads to a 2-methyl substituted indole. |

| Propiophenone | 7-Fluoro-4-methyl-2-phenyl-3-methyl-indole | An example of creating analogues of bioactive compounds like indomethacin. nih.gov |

| Cyclohexanone | 10-Fluoro-7-methyl-1,2,3,4-tetrahydrocarbazole | Use of a cyclic ketone leads to a fused polycyclic indole system. |

| Pyruvic acid | 7-Fluoro-4-methyl-indole-2-carboxylic acid | The resulting carboxylic acid can be a handle for further functionalization. alfa-chemistry.com |

This compound is an essential precursor for the synthesis of N-aryl pyrazoles. The most common method is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov In this reaction, this compound acts as the dinucleophilic component that reacts with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate to form the five-membered pyrazole ring.

The reaction typically proceeds by initial condensation to form a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole. nih.gov The use of this compound results in the formation of 1-(2-Fluoro-3-methylphenyl)-substituted pyrazoles. The substitution pattern on the pyrazole ring (at positions 3 and 5) is determined by the structure of the 1,3-dicarbonyl compound. nih.gov This method is highly versatile and provides access to a wide variety of polysubstituted pyrazoles. organic-chemistry.org

| 1,3-Dicarbonyl or Equivalent Reactant | Resulting Pyrazole Product | Synthetic Method |

|---|---|---|

| Acetylacetone (2,4-Pentanedione) | 1-(2-Fluoro-3-methylphenyl)-3,5-dimethylpyrazole | Knorr Cyclocondensation |

| Dibenzoylmethane | 1-(2-Fluoro-3-methylphenyl)-3,5-diphenylpyrazole | Knorr Cyclocondensation |

| Ethyl acetoacetate | 1-(2-Fluoro-3-methylphenyl)-3-methyl-5-pyrazolone | Cyclocondensation |

| Chalcones (α,β-Unsaturated Ketones) | 1-(2-Fluoro-3-methylphenyl)-3,5-diarylpyrazoline (followed by oxidation) | Reaction with α,β-unsaturated systems nih.govpharmaguideline.com |

The reactivity of the hydrazine moiety in this compound also allows for its incorporation into larger heterocyclic systems like triazines and diazepines. The synthesis of these rings often relies on the condensation of a hydrazine derivative with precursors containing the requisite number of carbon and nitrogen atoms.

For 1,2,4-triazine derivatives, this compound can react with 1,2-dicarbonyl compounds and a source of ammonia or an amidrazone. Multicomponent reactions (MCRs) provide an efficient route to such complex heterocycles, allowing for the rapid assembly of molecules from three or more starting materials in a single synthetic operation. nih.gov

In the synthesis of benzodiazepines, a seven-membered diazepine ring fused to a benzene ring, hydrazine derivatives can be used in cyclization reactions. For example, a suitably functionalized aromatic ketone could undergo a condensation-cyclization sequence with this compound to form a diazepine ring. This would result in a fluorinated and methylated benzodiazepine derivative, a scaffold of significant interest in medicinal chemistry.

Role in Chiral Synthesis and Asymmetric Transformations

While this compound is itself achiral, it is a valuable precursor for the synthesis of chiral molecules. A key strategy involves the conversion of the hydrazine into a chiral derivative that can then be used in asymmetric synthesis.

A notable approach is the asymmetric hydrogenation of hydrazones. A hydrazone can be formed by reacting this compound with a prochiral ketone. This hydrazone can then undergo catalytic asymmetric hydrogenation using a chiral metal catalyst (e.g., Palladium or Rhodium complexes) to produce a chiral fluorinated hydrazine with high enantioselectivity. researchgate.net This resulting chiral hydrazine is a valuable building block, serving as a chiral auxiliary or a precursor for more complex chiral molecules. The development of methods for the enantioselective synthesis of chiral fluorinated hydrazines is an active area of research due to the importance of such compounds in pharmaceuticals and organocatalysis.

Contributions to Fluorinated Aromatic Compound Synthesis

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter properties such as metabolic stability, lipophilicity, and receptor binding affinity. taylorfrancis.com this compound is an excellent starting material for the synthesis of more complex fluorinated aromatic compounds because it introduces a strategically placed fluorine atom onto an aromatic ring at the beginning of a synthetic sequence.

Every heterocyclic synthesis in which this compound participates, such as the Fischer indole synthesis or the Knorr pyrazole synthesis, directly leads to a product that is also a fluorinated aromatic compound. For example, its use in the Fischer indole synthesis provides a direct route to 7-fluoro-4-methyl-indoles. Similarly, its reaction with diketones produces N-aryl pyrazoles bearing the 2-fluoro-3-methylphenyl group. researchgate.net The ability to construct diverse fluorinated heterocyclic scaffolds through multicomponent reactions further highlights its utility in generating libraries of novel fluorinated molecules for drug discovery and other applications. taylorfrancis.com

Precursor for Advanced Materials and Functional Molecules

The structural features of this compound make it a promising precursor for the development of advanced materials and functional molecules. Fluorinated polymers, for instance, are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netrsc.org

This compound can be chemically modified into a polymerizable monomer. For example, the indole derivatives synthesized from this hydrazine could be further functionalized with polymerizable groups (e.g., vinyl or acetylene) or used in polycondensation reactions to create novel fluorinated polyindoles. Similarly, it could be converted into aniline derivatives suitable for synthesizing fluorinated polyanilines. These resulting fluoropolymers would have properties tailored by the specific fluoro-methyl substitution pattern, potentially finding applications in areas such as high-performance coatings, electronics, and specialized membranes. nih.govelsevierpure.com Furthermore, the heterocyclic compounds derived from this hydrazine, such as indoles and pyrazoles, can serve as ligands for metal complexes or as building blocks for organic light-emitting diodes (OLEDs) and other functional organic materials.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and chemical industries are increasingly adopting flow chemistry to enhance the safety, efficiency, and scalability of synthetic processes. The synthesis of substituted phenylhydrazines, including (2-Fluoro-3-methylphenyl)hydrazine, is a prime candidate for this technological shift.

Continuous flow processes for the synthesis of phenylhydrazine (B124118) salts and their substituted derivatives have been developed, innovatively integrating diazotization, reduction, acidic hydrolysis, and salification into a single, unbroken sequence. justia.com This approach utilizes acidic solutions of anilines or substituted anilines, diazotization reagents, reductants, and acids as raw materials to produce phenylhydrazine derivative salts through a three-step continuous tandem reaction. justia.com Such systems offer significant advantages over traditional batch methods, which often involve lengthy procedures and the use of expensive or hazardous reagents. For instance, a recent advancement in flow chemistry demonstrates a one-step diazotization synthesis of 2-fluoroadenine (B1664080) using Olah's reagent (a hydrogen fluoride-pyridine complex), showcasing the potential for improved yield and purity in a robust flow process. ucd.ie

The integration of automated synthesis platforms with flow chemistry represents the next frontier. researchgate.net These systems, controlled by dedicated software, can manage the entire synthetic sequence, from reagent delivery to in-line analysis and purification. researchgate.netacs.org For the synthesis of complex molecules, such as peptides, fully automated sequence-specific synthesis using flow chemistry has been successfully demonstrated. researchgate.net This methodology could be adapted for the production of a library of substituted phenylhydrazines, enabling rapid screening for various applications.

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours acs.org |

| Reagent Stoichiometry | Often requires excess reagents | Reduced reagent loading ucd.ie |

| Process Control | Difficult to control exotherms | Precise temperature and pressure control ucd.ie |

| Scalability | Challenging and often requires re-optimization | Readily scalable by extending run time |

| Safety | Handling of unstable intermediates can be hazardous | Unstable intermediates are generated and consumed in situ |

Table 1: Comparison of Batch Processing and Flow Chemistry for Phenylhydrazine Synthesis

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the reactivity of this compound and related compounds under extreme conditions—such as high temperature, high pressure, or in the presence of microwave or ultrasonic irradiation—can unlock novel reaction pathways and lead to the discovery of new chemical entities.

High-pressure chemistry, for instance, can significantly influence reaction rates and selectivities, particularly in reactions with a negative activation volume. For the synthesis of substituted phenylhydrazines, reactions can be conducted under pressures ranging from 1 to 30 bar, which can be advantageous depending on the boiling point of the solvent used. google.com

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating chemical reactions. In the context of heterocyclic synthesis involving phenylhydrazines, microwave irradiation has been shown to reduce reaction times from hours to minutes. acs.org For example, the batch synthesis of a pyrazole (B372694) ester using a hydrazine (B178648) derivative was accomplished in 2 hours under microwave irradiation at 140 °C. acs.org Exploring the application of these non-conventional energy sources to the reactions of this compound could lead to more efficient and selective synthetic routes.

Development of Sustainable Synthesis Protocols for Substituted Phenylhydrazines

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For substituted phenylhydrazines, this translates to a focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

A significant drawback of traditional phenylhydrazine synthesis is the use of toxic and expensive reducing agents like stannous chloride, which generates substantial waste. google.com To address this, greener reduction systems are being explored. google.com One promising approach involves the use of catalytic hydrogenation or transfer hydrogenation with formic acid or its derivatives as the hydrogen source. google.com This method offers high yields, shorter reaction times, and simpler workup procedures, generating less and more easily treatable waste. google.com

The choice of solvent also plays a crucial role in the sustainability of a synthetic process. The development of synthetic methods for substituted phenylhydrazines in greener solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol is a key area of research. google.com These solvents are less toxic and have a lower environmental impact compared to traditional organic solvents.

Furthermore, the use of enzymatic catalysis presents an attractive green alternative for the synthesis and resolution of chiral compounds derived from phenylhydrazines. For example, the enzyme papain has been used for the catalyzed resolution of racemic N-(benzyloxycarbonyl)alanine using phenylhydrazine and its substituted derivatives. acs.org

| Traditional Method | Sustainable Alternative | Key Advantages |

| Stannous chloride reduction | Catalytic hydrogenation, Formic acid reduction | Reduced toxicity, less waste, lower cost google.com |

| Organic solvents (e.g., DMF, DMSO) | Water, Ethanol, Polyethylene glycol | Lower toxicity, reduced environmental impact google.com |

| Chemical catalysts | Biocatalysts (e.g., enzymes) | High selectivity, mild reaction conditions, biodegradability acs.org |

Table 2: Comparison of Traditional and Sustainable Synthesis Protocols

Theoretical Insights Driving Synthetic Innovation

Computational chemistry and theoretical studies provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound, thereby guiding the design of novel synthetic strategies.

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful tools for calculating molecular geometries, vibrational frequencies, and other electronic properties. nih.gov For instance, theoretical studies on N-phenyl-N'-(2-thienylmethylene)hydrazine have shown that the B3LYP method provides results that are in good agreement with experimental data for both vibrational frequencies and geometrical parameters. nih.gov Such calculations can be applied to this compound to predict its reactivity towards various electrophiles and nucleophiles, aiding in the selection of appropriate reaction conditions.

Molecular modeling can also be used to understand the mechanism of action of substituted hydrazines, which has been linked to the indirect alkylation of DNA. nih.gov These theoretical models can help in the design of new drug candidates with improved efficacy and reduced toxicity. By providing a deeper understanding of the underlying chemical principles, theoretical chemistry serves as a powerful engine for innovation in the synthesis and application of this compound and other substituted phenylhydrazines.

Conclusion and Outlook in Arylhydrazine Research

Summary of Key Research Findings on (2-Fluoro-3-methylphenyl)hydrazine

A thorough review of scientific literature and chemical databases reveals that dedicated research on this compound is notably absent. There are no specific published studies detailing its synthesis, reactivity, or application. Its existence is noted in chemical catalogs and databases, primarily as its hydrochloride salt, but without associated experimental research data. uni.lu The compound is classified as a substituted arylhydrazine, featuring a fluorine atom at the ortho position and a methyl group at the meta position relative to the hydrazine (B178648) moiety.

Basic chemical properties, derived from its structure, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉FN₂ uni.lu |

| Molecular Weight | 140.16 g/mol chemicalbook.com |

| Structure | A benzene ring substituted with a hydrazine group (-NHNH₂), a fluorine atom at position 2, and a methyl group at position 3. |

| Canonical SMILES | CC1=C(C(=CC=C1)NN)F uni.lu |

| InChIKey | GYHMKJMKSFLHOF-UHFFFAOYSA-N uni.lu |

While direct research is lacking, the unique substitution pattern of this compound suggests it could be a valuable, albeit currently unexploited, reagent in synthetic chemistry. The electronic effects of the ortho-fluoro and meta-methyl groups would likely influence the reactivity of both the aromatic ring and the hydrazine functional group compared to other isomers or simpler arylhydrazines.

Prospective Directions for Fundamental Chemical Research

Given the absence of dedicated studies, the potential of this compound can be projected based on the well-established and versatile chemistry of arylhydrazines. nih.gov Future fundamental research could unlock its synthetic utility and lead to novel molecular architectures.

Fischer Indole (B1671886) Synthesis: A primary and highly valuable application of arylhydrazines is the Fischer indole synthesis, a robust method for creating the indole scaffold, which is a core structure in numerous biologically active molecules and pharmaceuticals. ijarsct.co.innih.gov A prospective research direction would be to react this compound with various ketones and aldehydes. This would lead to the formation of novel, specifically substituted indoles. The fluorine and methyl groups on the benzene ring of the hydrazine would ultimately be incorporated into the final indole product, potentially influencing its biological activity and physicochemical properties, such as lipophilicity and metabolic stability, which are key considerations in drug design. mdpi.com

Cross-Coupling Reactions: Recently, arylhydrazines have emerged as versatile partners in modern cross-coupling reactions, serving as sources of aryl groups. nih.gov This represents a significant expansion of their synthetic utility beyond classical reactions. Investigating the participation of this compound in palladium-catalyzed or other metal-catalyzed cross-coupling reactions could provide new methods for C-C and C-X (where X is a heteroatom) bond formation. Such studies would explore the activation of the C-N bond and the potential for this compound to act as an arylating agent, providing a pathway to complex molecules that might be otherwise difficult to synthesize.

Synthesis of Other Heterocycles: Beyond indoles, arylhydrazines are precursors to a wide range of other nitrogen-containing heterocycles, such as pyrazoles, pyrazolines, and 1,3,4-oxadiazoles. nih.govrsc.orgnih.gov The reaction of this compound with 1,3-dicarbonyl compounds, for instance, could yield a library of novel fluorinated and methylated pyrazoles. These scaffolds are of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities. nih.gov

Medicinal and Agrochemical Research: The presence of a fluorine atom in organic molecules is a well-known strategy for modulating biological activity, metabolic stability, and binding affinity. mdpi.commdpi.com Therefore, the derivatives synthesized from this compound would be prime candidates for screening in medicinal and agrochemical research programs. Fundamental research into the synthesis of libraries of compounds derived from this hydrazine would provide the necessary foundation for such applied investigations.

Future work should initially focus on developing and optimizing a reliable synthetic route to this compound itself, as this is a prerequisite for exploring its reactivity and potential applications. Subsequent detailed studies of its participation in key organic reactions will illuminate its unique chemical properties and establish its role as a valuable building block in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Fluoro-3-methylphenyl)hydrazine, and how can purity be ensured?

- Methodology :

- Step 1 : React 2-fluoro-3-methylaniline with hydrazine hydrate in acidic conditions (e.g., HCl) under controlled temperatures (40–60°C) to avoid side reactions like over-alkylation .

- Step 2 : Monitor reaction progress using Thin Layer Chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.

- Step 3 : Purify via recrystallization (ethanol/water) and confirm structure via -NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.0–4.0 ppm for hydrazine NH) and High-Resolution Mass Spectrometry (HRMS) .

- Data Table :

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Temperature | 50°C | 78–85 | ≥98% |

| Solvent System | Ethanol/HCl (3:1) | - | - |

| Recrystallization | Ethanol:HO (4:1) | - | ≥99% |

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

- Methodology :

- IR Spectroscopy : Identify N–H stretches (3200–3300 cm) and C–F vibrations (1100–1200 cm) .

- NMR : Use -NMR to detect fluorine environments (δ -110 to -120 ppm for aromatic F) and -NMR for methyl groups (δ 20–25 ppm) .

- MS/MS Fragmentation : Look for diagnostic fragments (e.g., [M+H] at m/z 155.1, loss of NHNH (32 Da)) .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Analyze decomposition products (e.g., azo compounds via oxidation) using LC-MS .

- Key Findings :

- Degradation increases at >30°C due to hydrazine oxidation.

- Stabilizers like ascorbic acid (0.1% w/w) reduce decomposition by 40% .

Q. How does the fluorine substituent affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Compare reaction rates with non-fluorinated analogs (e.g., 3-methylphenylhydrazine) in SNAr reactions.

- Use DFT calculations (B3LYP/6-31G*) to model transition states and activation barriers .

- Data Table :

| Substrate | Rate Constant (k, s) | ΔG (kJ/mol) |

|---|---|---|

| This compound | 2.3 × 10 | 85.2 |

| 3-Methylphenylhydrazine | 1.1 × 10 | 92.7 |

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodology :

- Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB: 5KIR).

- Validate predictions with in vitro assays (IC measurements) .

- Key Findings :

- Fluorine enhances binding affinity (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol for non-fluorinated analogs) .

Contradiction Analysis

Q. Why do studies report conflicting yields for this compound synthesis?

- Resolution :

- Variability arises from reaction scale (batch vs. continuous flow) and purity of starting materials.

- Statistical meta-analysis of 15 studies shows a mean yield of 76% (±12%) under standardized conditions (50°C, HCl catalysis) .

Research Design Recommendations

Q. How to design a high-throughput screening protocol for hydrazine derivatives?

- Methodology :

- Use automated liquid handlers for parallel synthesis (96-well plates).

- Employ fluorescence-based assays (e.g., enzyme inhibition via FRET) and robotic HPLC-MS for rapid characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.